rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

Catalog No.
S13995648
CAS No.
M.F
C6H9ClF3NO3
M. Wt
235.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-c...

Product Name

rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride

IUPAC Name

(3S,5S)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid;hydrochloride

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.59 g/mol

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)3-1-5(10,2-13-3)4(11)12;/h3H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1

InChI Key

KNCJGYDEQQCKSV-WINKWTMZSA-N

Canonical SMILES

C1C(OCC1(C(=O)O)N)C(F)(F)F.Cl

Isomeric SMILES

C1[C@H](OC[C@@]1(C(=O)O)N)C(F)(F)F.Cl

Rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a synthetic compound characterized by its unique oxolane structure, which incorporates both an amino group and a trifluoromethyl substituent. This compound belongs to a class of amino acids and is notable for its potential applications in medicinal chemistry and pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs derived from this compound.

The chemical reactivity of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride can be explored through various reactions typical of amino acids and oxolane derivatives. Key reactions include:

  • Amidation: The carboxylic acid group can react with amines to form amides, which are crucial in drug synthesis.
  • Esterification: The carboxylic acid can undergo esterification with alcohols, leading to the formation of esters that may exhibit different pharmacological properties.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

Several methods can be employed to synthesize rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available oxolane derivatives.
  • Fluorination: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques.
  • Amination: An amine can be introduced using standard amination reactions, such as reductive amination or direct amination methods.
  • Hydrochloride Formation: The final step involves converting the free base form into its hydrochloride salt through reaction with hydrochloric acid.

Rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a building block for the synthesis of novel pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: Its properties could be explored for developing agrochemicals that enhance crop protection.
  • Material Science: The compound's unique structure may find applications in creating advanced materials with specific functional properties.

Interaction studies involving rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with enzymes involved in metabolic pathways or receptors implicated in signaling processes. Detailed pharmacological profiling is necessary to elucidate these interactions further.

Several compounds share structural similarities with rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
rac-(3S,5S)-5-(trifluoromethyl)oxolane-3-sulfonamideContains a sulfonamide groupDifferent functional group provides distinct biological activity
3-Amino-5-trifluoromethylpyrazine-2-carboxylic acidContains a pyrazine ringDifferent ring structure may affect pharmacokinetics
rac-methyl (3R,5S)-3-amino-5-(trifluoromethyl)thiolane-3-carboxylateContains a thiolane ringVariations in ring structure lead to different chemical properties

The unique combination of the oxolane structure and the trifluoromethyl substituent in rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride distinguishes it from these similar compounds, potentially influencing its reactivity and biological interactions. Further research is needed to fully understand its capabilities and applications in various fields.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

235.0223053 g/mol

Monoisotopic Mass

235.0223053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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